1-Bromoallylisothiocyanate
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Overview
Description
1-Bromoallylisothiocyanate is an organic compound that belongs to the class of isothiocyanates Isothiocyanates are characterized by the functional group -N=C=S
Preparation Methods
1-Bromoallylisothiocyanate can be synthesized through several methods. One common synthetic route involves the reaction of allyl bromide with potassium thiocyanate, followed by the isomerization of the resulting allyl thiocyanate to this compound . Another method involves the use of dithiocarbamate salts, which are generated in situ from primary amines and carbon disulfide, followed by desulfurylation to form the isothiocyanate . Industrial production methods often utilize scalable and economical processes, such as the one-pot synthesis under aqueous conditions .
Chemical Reactions Analysis
1-Bromoallylisothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with nucleophiles at the carbon-nitrogen double bond.
Oxidation and Reduction:
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromoallylisothiocyanate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and thioureas.
Biology: Isothiocyanates, including this compound, exhibit antimicrobial and anticancer properties.
Medicine: The compound is being explored for its potential use in developing new therapeutic agents.
Industry: It is used in the production of agrochemicals and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of 1-Bromoallylisothiocyanate involves its interaction with nucleophiles, leading to the formation of thiourea derivatives. The compound’s biological activity is attributed to its ability to modify proteins and enzymes through covalent bonding with thiol groups . This modification can inhibit the activity of certain enzymes and disrupt cellular processes, making it a potential antimicrobial and anticancer agent .
Comparison with Similar Compounds
1-Bromoallylisothiocyanate can be compared with other isothiocyanates such as allyl isothiocyanate, benzyl isothiocyanate, and phenyl isothiocyanate . While all these compounds share the isothiocyanate functional group, they differ in their alkyl or aryl substituents, which influence their reactivity and biological activity. For example:
Allyl isothiocyanate: Known for its pungent taste and antimicrobial properties.
Benzyl isothiocyanate: Exhibits strong anticancer activity.
Phenyl isothiocyanate: Used in amino acid sequencing and biochemical assays.
This compound is unique due to the presence of the bromine atom, which can participate in additional substitution reactions, enhancing its versatility in synthetic applications.
Properties
CAS No. |
101670-62-6 |
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Molecular Formula |
C4H4BrNS |
Molecular Weight |
178.05 g/mol |
IUPAC Name |
3-bromo-3-isothiocyanatoprop-1-ene |
InChI |
InChI=1S/C4H4BrNS/c1-2-4(5)6-3-7/h2,4H,1H2 |
InChI Key |
UFLSOHBWAIBDMM-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(N=C=S)Br |
Origin of Product |
United States |
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